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Introduction: p11 (S100A10) is a member of the S100 family of calcium-binding proteins.[1]

Unlike many other S100 proteins, p11 does not bind calcium but is constitutively in an active

conformation.[2][3] It plays a crucial role in various cellular processes by forming a complex

with Annexin A2, which is involved in membrane trafficking and exocytosis.[2][4] p11 is also

known to interact with and modulate the function of ion channels and G-protein coupled

receptors, such as serotonin receptors, making it a protein of significant interest in

neuroscience and cancer research.[1][4][5] This protocol details the purification of recombinant

human p11 with a polyhistidine tag (His-tag) from Escherichia coli.

Experimental Protocols
This protocol is designed for the expression and subsequent purification of His-tagged p11

using Immobilized Metal Affinity Chromatography (IMAC).

1. Recombinant Expression of His-tagged p11 in E. coli

Vector and Host Strain: The full-length human p11 gene is cloned into a pQE30 expression

vector (or a similar vector with an N-terminal 6xHis tag) and transformed into an E. coli

expression strain like BL21(DE3).[6]

Culture Growth and Induction:
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Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth

containing the appropriate antibiotic (e.g., ampicillin).

Incubate overnight at 37°C with shaking (220 rpm).

The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture.

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.6-0.8.

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a

final concentration of 1 mM.

Continue to incubate the culture for 4-6 hours at 37°C.

Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for

purification.

2. Cell Lysis

Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (see Table 1).

Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent

protein degradation.

Incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts (e.g., 10-15

seconds) with cooling periods in between to prevent overheating and protein denaturation.

The viscosity of the lysate should decrease. If it remains viscous due to genomic DNA, add

DNase I to a final concentration of 10 µg/mL and incubate on ice for another 15-20 minutes.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

Carefully collect the supernatant, which contains the soluble His-tagged p11 protein.
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3. Immobilized Metal Affinity Chromatography (IMAC)

This step utilizes a resin with chelated nickel (Ni-NTA) or cobalt ions that have a high affinity for

the polyhistidine tag.[6][7][8]

Column Preparation:

Equilibrate a Ni-NTA agarose column with 5-10 column volumes (CV) of Lysis Buffer.

Protein Binding:

Load the clarified cell lysate onto the equilibrated column. A slow flow rate is

recommended to ensure efficient binding of the His-tagged p11 to the resin.

Collect the flow-through fraction for analysis by SDS-PAGE to check for unbound protein.

Washing:

Wash the column with 10-15 CV of Wash Buffer (see Table 1) to remove non-specifically

bound proteins. The imidazole concentration in the wash buffer is crucial for removing

contaminants while the target protein remains bound.[9]

Elution:

Elute the His-tagged p11 protein from the column using 5-10 CV of Elution Buffer (see

Table 1). The high concentration of imidazole in this buffer competes with the His-tag for

binding to the Ni-NTA resin, thus releasing the target protein.

Collect the eluate in fractions (e.g., 1 mL each).

4. (Optional) Tag Cleavage and Further Purification

For applications requiring tag-free p11, the His-tag can be cleaved if a protease recognition site

(e.g., for enterokinase or TEV protease) was engineered between the tag and the protein

sequence.

Buffer Exchange: Dialyze the eluted p11 fractions against a suitable protease buffer.
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Protease Digestion: Add the specific protease (e.g., enterokinase) and incubate according to

the manufacturer's instructions to cleave the His-tag.[10]

Reverse IMAC: Pass the digestion mixture through the Ni-NTA column again. The tag-free

p11 will be in the flow-through, while the cleaved His-tag and any uncleaved protein will bind

to the resin.

Gel Filtration: For higher purity, the tag-free p11 can be further purified by size exclusion (gel

filtration) chromatography to remove the protease and any remaining contaminants or

aggregates.[10]

Data Presentation
Table 1: Buffer Compositions for His-tagged p11 Purification
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Buffer Name Component Concentration pH Notes

Lysis Buffer
Sodium

Phosphate
50 mM 8.0

Also known as

Binding Buffer.

Contains a low

concentration of

imidazole to

reduce non-

specific binding.

NaCl 300 - 500 mM

High salt

concentration

minimizes non-

specific ionic

interactions.[9]

Imidazole 10 - 20 mM

Wash Buffer
Sodium

Phosphate
50 mM 8.0

Increased

imidazole

concentration to

remove weakly

bound

contaminant

proteins.[9]

NaCl 300 - 500 mM

Imidazole 25 - 50 mM

Elution Buffer
Sodium

Phosphate
50 mM 8.0

High imidazole

concentration for

competitive

elution of the

His-tagged

protein.

NaCl 300 - 500 mM

Imidazole 250 - 500 mM
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Table 2: Example Purification Summary Table

This table should be used to record quantitative data throughout the purification process to

assess the efficiency of each step.

Purificati
on Step

Total
Volume
(mL)

Total
Protein
(mg)

p11
Activity
(Units)

Specific
Activity
(Units/mg
)

Yield (%) Purity (%)

Clarified

Lysate
100

IMAC

Eluate

After Tag

Cleavage

Gel

Filtration

Pool
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Protein Expression

Purification

Analysis & Final Product

Transformation of E. coli

Cell Culture Growth

IPTG Induction

Cell Harvest

Cell Lysis & Sonication

Centrifugation (Clarification)

IMAC: Binding

IMAC: Washing

IMAC: Elution
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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